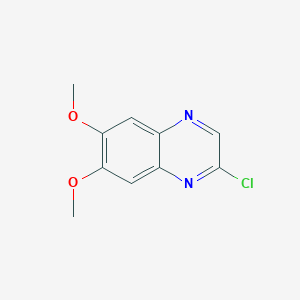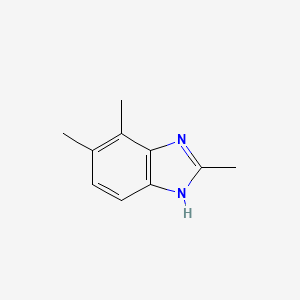
1-Indanone-5-carboxylic acid
Descripción general
Descripción
1-Indanone-5-carboxylic acid is a chemical compound that is part of the indanone family, which are known for their various biological activities. The compound is structurally related to indazole and indan carboxylic acids, which have been studied for their anti-inflammatory properties. The synthesis and study of such compounds are of interest due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds, such as 4,5,6,7-tetrahydroindazole-5-carboxylic acids, involves the condensation between phenylhydrazine and a 2-(hydroxymethylene)cyclohexanone-4-carboxylate . Another method for synthesizing antiinflammatory 4-aroyl-1-indancarboxylic acids starts from 4-aroyl-1-indanones and involves a one-carbon homologation reaction using p-toluenesulfonylmethylisocyanide . Additionally, superacidic trifluoromethanesulfonic acid has been used to induce the synthesis of 1-indanone derivatives through Friedel-Crafts cycli-acyalkylation of aromatics with unsaturated carboxylic acids .
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been characterized by spectroscopic methods and confirmed by single crystal X-ray diffraction studies . These studies provide insights into the bond lengths, angles, and crystal packing, which are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions Analysis
The chemical reactions involving indanone and indazole derivatives are diverse. For instance, the synthesis of 1H-indazole-[3-14C]carboxylic acid involves aromatic nucleophilic substitution, decarbethoxylation, and aniline nitrosation/cyclization . The homologation of carboxylic acids to produce homologated acids or esters is another example of the chemical transformations that can be applied to the indanone family .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-indanone-5-carboxylic acid and its derivatives are influenced by their molecular structure. The presence of functional groups such as carboxylic acid and substituents on the indanone ring affect their solubility, acidity, and potential for forming hydrogen bonds and other intermolecular interactions. The antiinflammatory activity of these compounds is also a significant chemical property, with some enantiomers showing higher activity than others .
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
1-Indanone and its derivatives, including 1-Indanone-5-carboxylic acid, have been synthesized using various methods, often starting from carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc. These compounds have shown a broad range of biological activities, making them significant in various scientific research fields (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
Catalytic and Chemical Reactions
1-Indanone-5-carboxylic acid can be synthesized through superacidic trifluoromethanesulfonic acid-induced cycli-acyalkylation of aromatics with unsaturated carboxylic acids. This method allows for the production of various substituted indanones and tetralones (Prakash, Yan, Török, & Olah, 2003).
Medical and Biological Applications
Novel triazole derivatives synthesized from 5-hydroxy indanone, a derivative of 1-indanone, have been evaluated as potent angiotensin-converting enzyme (ACE) inhibitors. These compounds show potential in medical applications due to their minimaltoxicity and comparable effectiveness to clinical drugs (Vulupala, Sajja, Bagul, Bandla, Nagarapu, & Benerjee, 2018).
Photoprotective Applications
2,5-Dimethylphenacyl esters, derivatives involving the indanone structure, have been used as a photoremovable protecting group for carboxylic acids. This application is critical in organic synthesis and biochemistry for creating "caged compounds" (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Allosteric Potentiators
Biphenyl-carboxylic acid indanones, structurally related to 1-Indanone-5-carboxylic acid, have been identified as allosteric potentiators of the metabotropic glutamate receptor 2. These compounds have shown promising results in improving the potency and brain to plasma ratio of the initial leads (Bonnefous et al., 2005).
Safety And Hazards
The safety information for 1-Indanone-5-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding dust formation, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
1-Indanones and their derivatives have been widely used in medicine, agriculture, and in natural products synthesis . Extensive studies on the bioactivity of 1-indanone derivatives have opened up new possibilities for their applications . Future research may focus on developing new synthetic methods and exploring further applications of these compounds.
Relevant Papers The papers retrieved provide valuable information on the synthesis, properties, and applications of 1-indanones . They highlight the versatile reactivity of these compounds and their potential in various fields, including medicine and agriculture .
Propiedades
IUPAC Name |
1-oxo-2,3-dihydroindene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLCLJRVOCBDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627016 | |
| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Indanone-5-carboxylic acid | |
CAS RN |
3470-45-9 | |
| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)

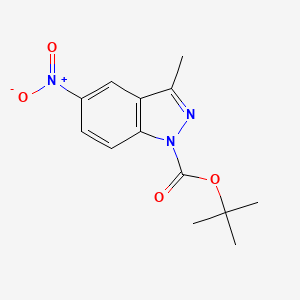
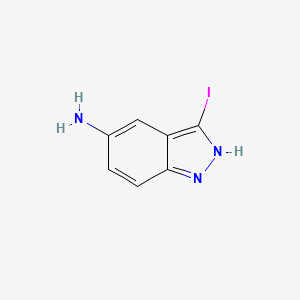

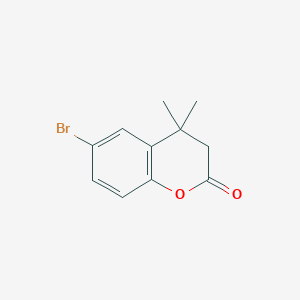
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)
![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)



